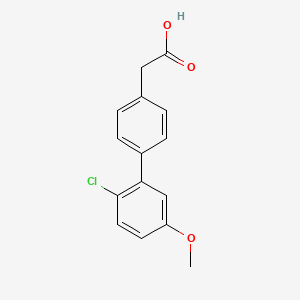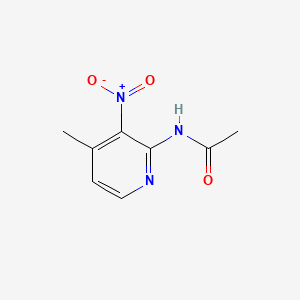
2-モルホリノチアゾール-4-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
2-Morpholinothiazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
Biochemical Pathways
: Mahima Jyothi, V. Lakshmi Ranganatha, Hussien Ahmed Khamees, M. J. Nagesh Khadri & Shaukath Ara Khanum. “Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo [d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo [d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach.” Journal of the Iranian Chemical Society, Volume 20, pages 861–873 (2023). Link
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinothiazol-4-amine hydrochloride typically involves the reaction of morpholine with thiazole derivatives. One common method includes the nucleophilic substitution of a thiazole precursor with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of 2-Morpholinothiazol-4-amine hydrochloride often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
2-Morpholinothiazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
Morpholine: An organic compound with both amine and ether functional groups.
Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
2-Aminothiazole: A derivative of thiazole with an amino group at the 2-position.
Uniqueness
2-Morpholinothiazol-4-amine hydrochloride is unique due to its combined morpholine and thiazole structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound in research and industry.
特性
IUPAC Name |
2-morpholin-4-yl-1,3-thiazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQUSMDFUVPOFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)



![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)




![4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL](/img/structure/B595783.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


